3-(Morpholino)phenylboronic acid
Overview
Description
3-(Morpholino)phenylboronic acid is an organoboron compound that features a phenyl ring substituted with a morpholino group and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Scientific Research Applications
3-(Morpholino)phenylboronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing compounds for biological studies, including enzyme inhibitors and molecular probes.
Medicine: Investigated for its potential in drug development, particularly in the design of boron-based therapeutics.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Safety and Hazards
3-(Morpholino)phenylboronic acid is known to cause skin irritation and serious eye irritation. It may also cause respiratory irritation . In case of skin contact, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .
Mechanism of Action
Target of Action
3-(Morpholino)phenylboronic acid, also known as (3-Morpholinophenyl)boronic acid, is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the organic groups involved in the SM coupling reaction .
Mode of Action
The mode of action of this compound involves its interaction with these organic groups in the SM coupling reaction . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound plays a crucial role in the transmetalation process, which is a key step in the SM coupling reaction .
Pharmacokinetics
It’s known that boronic acids and their esters are only marginally stable in water . This could potentially affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond through the SM coupling reaction . This reaction is widely used in organic synthesis, and the compound’s role in this reaction makes it a valuable tool in the field of synthetic chemistry .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability can be affected by the presence of water, as boronic acids and their esters are only marginally stable in water . Additionally, the SM coupling reaction, in which the compound is primarily used, is known to be exceptionally mild and functional group tolerant , suggesting that the reaction conditions can also influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Morpholino)phenylboronic acid typically involves the reaction of 3-bromophenylboronic acid with morpholine under suitable conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene. The reaction proceeds via a nucleophilic substitution mechanism where the bromine atom is replaced by the morpholino group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants and catalysts.
Chemical Reactions Analysis
Types of Reactions: 3-(Morpholino)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction forms carbon-carbon bonds, producing biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Substitution: The morpholino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, ethanol, or water, depending on the reaction.
Major Products:
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenol Derivatives: Formed via oxidation of the boronic acid group.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the morpholino group and is commonly used in organic synthesis.
4-Morpholinophenylboronic Acid: Similar structure but with the morpholino group at the para position.
2-Morpholinophenylboronic Acid: Similar structure but with the morpholino group at the ortho position.
Uniqueness: 3-(Morpholino)phenylboronic acid is unique due to the position of the morpholino group on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. This positional difference can lead to variations in the compound’s properties and applications.
Properties
IUPAC Name |
(3-morpholin-4-ylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO3/c13-11(14)9-2-1-3-10(8-9)12-4-6-15-7-5-12/h1-3,8,13-14H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGOMHOEZUWGOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N2CCOCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400619 | |
Record name | 3-(Morpholino)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863377-22-4 | |
Record name | 3-(Morpholino)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Morpholino)phenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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